molecular formula C6H3BrClF2N B15313346 2-Bromo-4-chloro-3-(difluoromethyl)pyridine

2-Bromo-4-chloro-3-(difluoromethyl)pyridine

Cat. No.: B15313346
M. Wt: 242.45 g/mol
InChI Key: UUOJLOQBHVOFHH-UHFFFAOYSA-N
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Description

2-Bromo-4-chloro-3-(difluoromethyl)pyridine is a halogenated pyridine derivative. This compound is characterized by the presence of bromine, chlorine, and difluoromethyl groups attached to a pyridine ring. The incorporation of these functional groups imparts unique chemical properties, making it a valuable intermediate in various chemical syntheses and applications.

Properties

Molecular Formula

C6H3BrClF2N

Molecular Weight

242.45 g/mol

IUPAC Name

2-bromo-4-chloro-3-(difluoromethyl)pyridine

InChI

InChI=1S/C6H3BrClF2N/c7-5-4(6(9)10)3(8)1-2-11-5/h1-2,6H

InChI Key

UUOJLOQBHVOFHH-UHFFFAOYSA-N

Canonical SMILES

C1=CN=C(C(=C1Cl)C(F)F)Br

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-4-chloro-3-(difluoromethyl)pyridine typically involves halogenation and difluoromethylation reactionsFor instance, the reaction of 2-bromoacetic acid with 2-chloro-3-fluoro-4-(trifluoromethyl)pyridine can yield the desired compound under specific conditions .

Industrial Production Methods

Industrial production of this compound often employs large-scale halogenation and difluoromethylation processes. These methods are optimized for high yield and purity, utilizing advanced techniques such as microwave irradiation and catalytic reactions to enhance efficiency .

Chemical Reactions Analysis

Types of Reactions

2-Bromo-4-chloro-3-(difluoromethyl)pyridine undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Nucleophiles: For substitution reactions, nucleophiles such as amines or thiols are used.

    Oxidizing Agents: For oxidation reactions, agents like potassium permanganate or hydrogen peroxide are employed.

    Reducing Agents: For reduction reactions, agents like sodium borohydride or lithium aluminum hydride are used.

    Catalysts: Palladium catalysts are often used in coupling reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted pyridines, while coupling reactions can produce biaryl compounds .

Mechanism of Action

The mechanism of action of 2-Bromo-4-chloro-3-(difluoromethyl)pyridine involves its interaction with specific molecular targets. The presence of halogen and difluoromethyl groups enhances its binding affinity to certain enzymes or receptors, modulating their activity. The exact pathways involved depend on the specific application and target molecule .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Bromo-4-chloro-3-(difluoromethyl)pyridine is unique due to the combination of bromine, chlorine, and difluoromethyl groups on the pyridine ring. This specific arrangement imparts distinct chemical properties, such as enhanced reactivity and binding affinity, making it valuable for specialized applications .

Biological Activity

2-Bromo-4-chloro-3-(difluoromethyl)pyridine is a halogenated pyridine derivative that has garnered attention in medicinal chemistry due to its significant biological activities. This compound is characterized by the presence of bromine, chlorine, and a difluoromethyl group, which contribute to its unique chemical properties and potential therapeutic applications. The molecular formula is C6_6H3_3BrClF2_2N, with a molecular weight of 242.45 g/mol.

Biological Activity Overview

Research has indicated that this compound exhibits notable biological activity, particularly as an inhibitor of LRRK2 kinase. This enzyme is implicated in various diseases, including cancer and neurodegenerative disorders such as Parkinson's disease. The compound's ability to interact with specific biological targets suggests its potential for therapeutic applications in these areas.

The biological activity of this compound is largely attributed to its structural features, which enhance its reactivity and binding affinity to target proteins. The difluoromethyl group, in particular, plays a critical role in modulating the electronic properties of the molecule, thereby influencing its interaction with biological systems.

Inhibition Studies

A study focusing on the inhibitory effects of this compound on LRRK2 kinase demonstrated significant inhibition at micromolar concentrations. This finding highlights the compound's potential as a lead compound for drug development targeting neurodegenerative diseases.

Toxicological Assessments

Toxicological evaluations have indicated that compounds with similar structures may pose risks upon inhalation. Symptoms associated with exposure include dizziness and fatigue, necessitating thorough safety evaluations during synthesis and application processes.

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, a comparison with structurally similar compounds is essential. Below is a table summarizing some notable compounds:

Compound NameStructural FeaturesUnique Aspects
2-Bromo-4-(difluoromethyl)pyridineContains bromine and difluoromethylKey intermediate in various chemical syntheses
2-Chloro-3-fluoro-4-(trifluoromethyl)pyridineChlorine instead of bromineDifferent reactivity patterns due to chlorine
5-Amino-2-(trifluoromethyl)pyridineAmino group additionPotential bioactive agent with distinct properties
2-Bromo-5-cyano-pyridineCyano group additionDifferent electronic properties affecting reactivity
4-Bromo-2-chloro-pyridineMultiple halogensExplores different halogen interactions

Synthesis Methods

The synthesis of this compound typically involves halogenation and difluoromethylation reactions. Advanced techniques such as microwave irradiation and catalytic methods are often employed to optimize reaction conditions and improve efficiency.

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